molecular formula C22H19ClN2O4S B405710 Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B405710
M. Wt: 442.9g/mol
InChI Key: HWGBZQVVUQTJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with benzoylamino, chlorophenylcarbamoyl, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as acylation, amidation, and halogenation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylamino-5-(3-chloro-phenylcarbamoyl)-4-methyl-thiophene-3-carboxamide
  • 2-Benzoylamino-5-(3-chloro-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylate

Uniqueness

Ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzoylamino, chlorophenylcarbamoyl, and carboxylic acid groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9g/mol

IUPAC Name

ethyl 2-benzamido-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-11-7-10-15(23)12-16)30-21(17)25-19(26)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

HWGBZQVVUQTJTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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